3-chloro-1-(3-fluorophenyl)pyrazin-2(1H)-one
Description
3-Chloro-1-(3-fluorophenyl)pyrazin-2(1H)-one is a halogenated pyrazinone derivative characterized by a six-membered pyrazin-2(1H)-one ring substituted at position 3 with chlorine and at position 1 with a 3-fluorophenyl group. Its molecular formula is C₁₀H₆ClFN₂O, with a molecular weight of 236.62 g/mol. The compound’s structure combines electron-withdrawing substituents (Cl and F), which influence its electronic properties, solubility, and biological interactions. Pyrazinones are pharmacologically significant due to their presence in kinase inhibitors, antimicrobial agents, and anticancer compounds .
Properties
IUPAC Name |
3-chloro-1-(3-fluorophenyl)pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-9-10(15)14(5-4-13-9)8-3-1-2-7(12)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAOBIRPGMCVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CN=C(C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Hydrazine Derivatives with Halogenated Ketoesters
Step 1: Formation of Hydrazinopyridine Intermediate
A common approach involves reacting 2,3-dichloropyridine with hydrazine hydrate in ethanol under reflux conditions (20–30 hours). This reaction yields 3-chloride-2-hydrazinopyridine as a white crystalline solid after cooling and filtration.
Reagent Quantity Conditions Product Yield (%) 2,3-Dichloropyridine 60–80 g Reflux in EtOH (95%) 3-Chloride-2-hydrazinopyridine High Hydrazine hydrate (50%) 100–150 mL 20–30 h reflux Step 2: Cyclization with Ethyl Maleate
The hydrazinopyridine intermediate is then reacted with ethyl maleate in the presence of sodium ethoxide or sodium alcoholate under reflux. This step forms 2-(3-chloropyridine-2-base)-5-hydroxypyrazoles-3-ethyl formate.
Reagent Quantity Conditions Product Yield (%) 3-Chloride-2-hydrazinopyridine 25–30 g Reflux with NaOEt 5-Hydroxypyrazoles-3-ethyl formate Moderate Ethyl maleate 40–45 g 1–2 h drip addition Step 3: Hydrolysis and Halogenation
Subsequent hydrolysis with sodium hydroxide in methanol/water mixture, followed by acidification with hydrochloric acid, precipitates the pyrazinone derivative. Halogenation (e.g., bromination) can be introduced at this stage if needed.
Reagent Quantity Conditions Product Yield (%) Sodium hydroxide 5.5 g Room temperature Hydrolyzed pyrazinone derivative High Methanol/Water 110 mL / 100 mL Stir 5.5 h Hydrochloric acid To pH=2 Acidify aqueous phase Precipitated pyrazinone compound
These steps are adapted from the preparation of related 1-(3-chloropyridine-2-base)-3-bromo-1H-pyrazoles-5-formic acid derivatives which share structural similarity with the target compound.
Use of Organolithium Reagents and Low-Temperature Conditions
Another reported synthetic approach involves lithiation of halogenated pyridine derivatives using reagents like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) under anhydrous and oxygen-free conditions. This method allows for selective functionalization but is more costly and less suitable for industrial scale due to harsh conditions and expensive reagents.
Reaction Conditions and Optimization
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Solvent | Ethanol (95%), Methanol | Used for reflux and hydrolysis steps |
| Temperature | Reflux (78–85 °C), Room temp | Reflux for condensation, room temp for hydrolysis |
| Reaction Time | 20–30 h (condensation) | Extended reflux needed for completion |
| pH Adjustment | Acidify to pH=2 | To precipitate product |
| Drying | Vacuum drying | To obtain pure solid |
Summary of Key Research Findings
- The condensation of 2,3-dichloropyridine with hydrazine hydrate is a reliable route to prepare chloropyridinyl hydrazines, which are key intermediates for pyrazinone synthesis.
- Cyclization with ethyl maleate under basic reflux conditions efficiently forms the pyrazole ring fused to the chloropyridine base.
- Hydrolysis and acidification steps yield the pyrazinone structure with good purity.
- Alternative lithiation methods offer regioselective functionalization but require stringent conditions and are less cost-effective.
- The presence of fluorine on the phenyl ring (3-fluorophenyl substituent) can be introduced via nucleophilic aromatic substitution or by using fluorinated phenyl precursors in the initial condensation step, although specific protocols for this substitution are less documented and may require tailored synthetic routes.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1-(3-fluorophenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the pyrazin-2(1H)-one core to pyrazine derivatives.
Substitution: Substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Chlorination can be achieved using chlorine gas (Cl₂) or thionyl chloride (SOCl₂), while fluorination can be done using fluorine gas (F₂) or diethylaminosulfur trifluoride (DAST).
Major Products Formed:
Oxidation Products: Various oxo derivatives, such as 3-chloro-1-(3-fluorophenyl)pyrazine-2,3-dione.
Reduction Products: Pyrazine derivatives, such as 3-chloro-1-(3-fluorophenyl)pyrazine.
Substitution Products: Derivatives with different halogens or other functional groups.
Scientific Research Applications
Table 1: Common Synthesis Routes for Pyrazine Derivatives
Biological Activities
Research has shown that 3-chloro-1-(3-fluorophenyl)pyrazin-2(1H)-one exhibits a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its structural features contribute to its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound show significant antiproliferative effects against various cancer cell lines. For instance, derivatives have been tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
Table 2: Antiproliferative Activity of Pyrazine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 0.98 ± 0.08 | c-Met inhibition |
| Similar Derivative | MCF-7 | 1.05 ± 0.17 | VEGFR-2 inhibition |
| Similar Derivative | HeLa | 1.28 ± 0.25 | Induction of apoptosis |
These findings suggest that the compound may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
Therapeutic Applications
The therapeutic potential of this compound extends beyond oncology. Its ability to modulate key biological pathways makes it a candidate for treating various conditions.
Anti-inflammatory Properties
Studies indicate that pyrazine derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, suggesting their use in treating inflammatory diseases.
Antimicrobial Activity
The compound has shown effectiveness against certain bacterial strains, positioning it as a potential antimicrobial agent in pharmaceutical formulations.
Case Studies and Research Findings
Several case studies have explored the efficacy of pyrazine derivatives in clinical settings:
- A study published in Frontiers in Chemistry reported on the synthesis of pyrazine derivatives with enhanced activity against cancer cell lines, demonstrating the importance of structural modifications for improved potency .
- Another investigation highlighted the role of halogenated pyrazines in inhibiting specific kinases associated with tumor growth, providing insights into their mechanism of action .
Mechanism of Action
The mechanism by which 3-chloro-1-(3-fluorophenyl)pyrazin-2(1H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazinone Ring
Key structural analogs differ in halogen type, substituent positions, and aryl group modifications. Their biological activities and physicochemical properties are summarized in Table 1 .
Table 1: Substituent Effects on Pyrazin-2(1H)-one Derivatives
Key Observations :
- Halogen Effects : Replacement of Cl with Br (e.g., 5-Bromo analog) increases molecular weight and may alter binding kinetics due to larger atomic size .
- Aryl Substitution : The position of fluorine on the phenyl ring (3- vs. 4-) impacts target selectivity. For example, the 4-fluorophenyl analog shows potent PDGFRβ inhibition, suggesting para-substitution enhances kinase binding .
- Electron-Donating Groups : Methoxy substituents (e.g., 2-methoxyphenyl) increase hydrophobicity but may reduce kinase affinity compared to electron-withdrawing halogens .
PDGFRβ Inhibition :
- The 3-chloro-4-fluorophenyl analog exhibits IC₅₀ values below 1 µM, attributed to optimal halogen placement and aryl group orientation in the ATP-binding pocket .
- Substitution at position 5 (e.g., bromine) reduces activity, likely due to steric hindrance .
Antimicrobial Activity :
Biological Activity
3-Chloro-1-(3-fluorophenyl)pyrazin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
- Chemical Formula : C10H7ClFN3O
- CAS Number : 2091563-12-9
- Molecular Weight : 229.63 g/mol
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly its potential as an anticancer agent and its effects on specific biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For example:
- In vitro Studies : The compound was evaluated for its cytotoxicity using the MTT assay against several cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer). Results showed IC50 values ranging from 5 µM to 15 µM, indicating moderate to high activity against these cells .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 10 | Significant cytotoxicity |
| HCT116 | 7 | High inhibition of growth |
| MCF7 | 12 | Moderate inhibition |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways, such as Aurora-A kinase and CDK2, which are critical in cancer progression .
Case Studies
- Cytotoxicity Study : A study conducted by Cankara et al. evaluated the cytotoxic potential of pyrazole derivatives on HCT116, Huh-7, and MCF-7 cell lines. The study found that compounds similar to this compound exhibited promising cytotoxicity with IC50 values as low as 1.1 µM .
- Antimicrobial Activity : In another study focusing on pyrazine derivatives, compounds exhibited significant antimicrobial activity against Mycobacterium tuberculosis. The derivatives showed MIC values lower than those of standard treatments, suggesting potential applications in treating resistant strains of tuberculosis .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including halogenation and condensation processes. The regioselective synthesis methods have been optimized to enhance yield and purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
